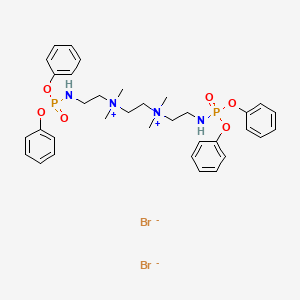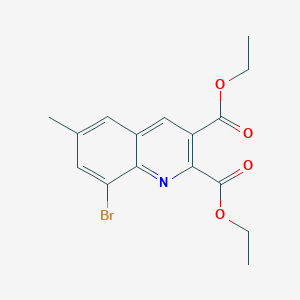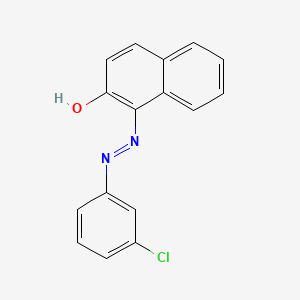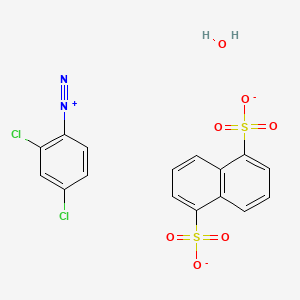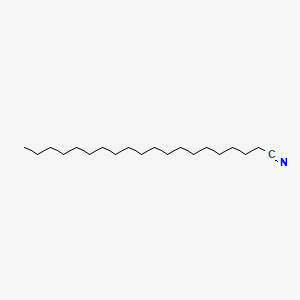
Eicosanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to an alkyl chain. Eicosanenitrile is a long-chain nitrile with a 20-carbon backbone, making it a relatively large molecule in this class. It is known for its applications in various scientific fields, including chemistry and environmental science.
準備方法
Synthetic Routes and Reaction Conditions: Eicosanenitrile can be synthesized through several methods. One common approach involves the dehydration of primary amides using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) . The reaction typically proceeds under mild conditions, resulting in the formation of the nitrile group.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydration of fatty amides derived from natural sources. This method is preferred due to its efficiency and cost-effectiveness. The process involves heating the fatty amides in the presence of a catalyst, such as alumina or silica, to achieve the desired conversion.
化学反応の分析
Types of Reactions: Eicosanenitrile undergoes various chemical reactions, including:
Reduction: this compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The cyano group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Eicosanoic acid and ammonia.
Reduction: Eicosylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学的研究の応用
Eicosanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of long-chain amines and other derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Environmental Science: this compound is often detected in urban aerosol samples, where it serves as a marker for organic nitrogen compounds.
Material Science: It is used in the preparation of specialized polymers and coatings due to its long alkyl chain.
Analytical Chemistry: this compound is employed as a standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex mixtures.
作用機序
The mechanism of action of eicosanenitrile is primarily related to its chemical reactivity. The cyano group (-C≡N) is highly polar and can participate in various chemical reactions, including nucleophilic addition and substitution. In biological systems, nitriles can be metabolized by nitrilase enzymes, leading to the formation of carboxylic acids and ammonia. The long alkyl chain of this compound also contributes to its hydrophobic interactions with other molecules, influencing its behavior in different environments.
類似化合物との比較
Eicosanenitrile can be compared with other long-chain nitriles, such as:
Hexadecanenitrile (C16H33N): A shorter-chain nitrile with similar chemical properties but different physical characteristics due to the shorter alkyl chain.
Octadecanenitrile (C18H35N): Another long-chain nitrile with properties similar to this compound but with a slightly shorter chain length.
Tetradecanenitrile (C14H27N): A mid-length nitrile that shares some reactivity with this compound but has different applications due to its shorter chain.
This compound’s uniqueness lies in its longer alkyl chain, which imparts distinct physical properties and makes it suitable for specific applications in material science and environmental analysis.
特性
CAS番号 |
4616-73-3 |
|---|---|
分子式 |
C20H39N |
分子量 |
293.5 g/mol |
IUPAC名 |
icosanenitrile |
InChI |
InChI=1S/C20H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-19H2,1H3 |
InChIキー |
BYCIKRXQXRFYED-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


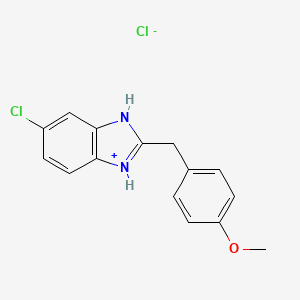
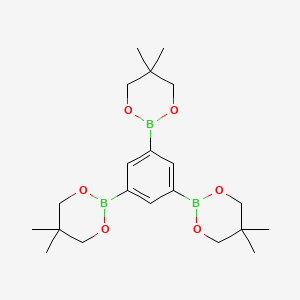
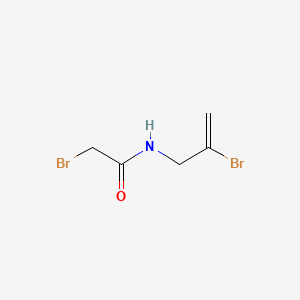
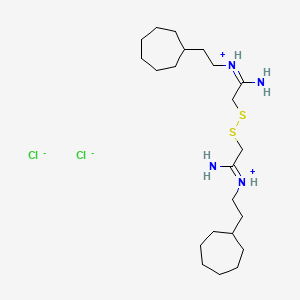
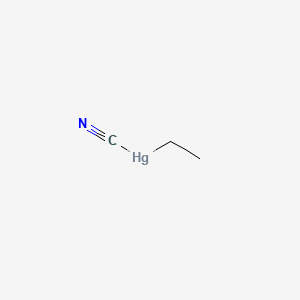
![Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl-](/img/structure/B13742725.png)

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B13742739.png)
